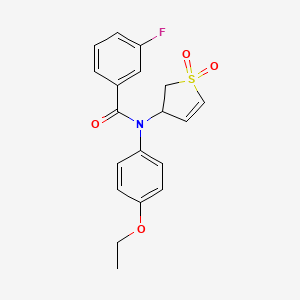![molecular formula C22H22N4O6S B2998909 7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-46-8](/img/structure/B2998909.png)
7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of quinazolinone, a core structure related to the compound , for their antibacterial and antimicrobial activities. For instance, the synthesis of terazosin hydrochloride derivatives, including those with modifications at the furan and piperazine units, has demonstrated potent antibacterial activity against a wide range of bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These derivatives have been characterized and their activities confirmed through various methods including 1H-NMR, MASS, and IR Spectroscopy (Kumar, Rajnish, & Mazumdar, 2021). Furthermore, quinazolin-4(3H)-one derivatives have been shown to exhibit significant antibacterial and antifungal activity, comparable to standard drugs against pathogens including Gram-positive and Gram-negative bacteria, as well as fungi (Fawzy, Ghobashy, & El-ziaty, 2012).
Synthesis Methods
Research has focused on developing efficient synthesis methods for quinazolinone derivatives, offering insights into the chemical manipulation of the compound. An improved one-pot synthesis method has been reported for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the synthesis of antihypertensive agents related to the query compound. This method offers higher yields and consistent product quality, crucial for pharmaceutical applications (Ramesh, Reddy, & Reddy, 2006).
Antitumor and Antiviral Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some derivatives have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3, suggesting potential for further development as antitumor agents (Li et al., 2020). Additionally, some quinazoline derivatives have been investigated for their antiviral properties, indicating a broad spectrum of biological activities that could be leveraged for therapeutic purposes.
Propiedades
IUPAC Name |
7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c27-19(24-6-8-25(9-7-24)21(29)16-3-2-10-30-16)4-1-5-26-20(28)14-11-17-18(32-13-31-17)12-15(14)23-22(26)33/h2-3,10-12H,1,4-9,13H2,(H,23,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHFGGWVZXWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2998828.png)
![6-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2998829.png)
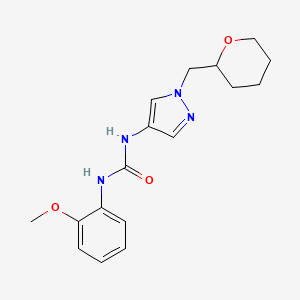
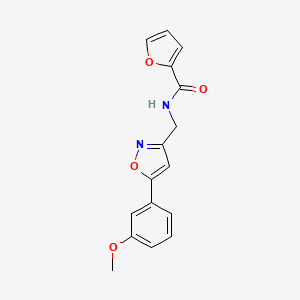
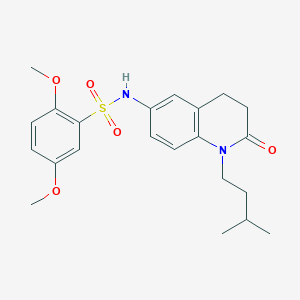
![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)


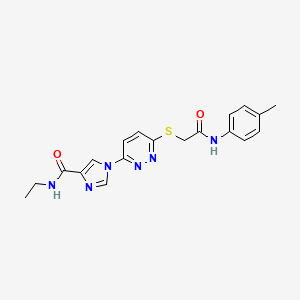

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
